molecular formula C15H15ClN2O4 B6693218 2-(4-Chlorophenyl)-2-[(5-methyl-1,3-oxazole-4-carbonyl)amino]butanoic acid

2-(4-Chlorophenyl)-2-[(5-methyl-1,3-oxazole-4-carbonyl)amino]butanoic acid

Cat. No.: B6693218
M. Wt: 322.74 g/mol
InChI Key: BTKFXXZPUVRXGE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-[(5-methyl-1,3-oxazole-4-carbonyl)amino]butanoic acid is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-[(5-methyl-1,3-oxazole-4-carbonyl)amino]butanoic acid typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the oxazole ring.

    Formation of the butanoic acid moiety: This can be done through a series of reactions including alkylation and oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Use of catalysts: To speed up the reaction and increase efficiency.

    Control of temperature and pressure: To ensure the reactions proceed at an optimal rate.

    Purification steps: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-[(5-methyl-1,3-oxazole-4-carbonyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: Where the compound is oxidized to form different products.

    Reduction: Where the compound is reduced, often to form alcohols or amines.

    Substitution: Where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying the effects of oxazole derivatives on biological systems.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: In the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-[(5-methyl-1,3-oxazole-4-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets:

    Molecular targets: These could include enzymes, receptors, or other proteins.

    Pathways involved: The compound might modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-[(5-methyl-1,3-oxazole-4-carbonyl)amino]propanoic acid
  • 2-(4-Chlorophenyl)-2-[(5-methyl-1,3-oxazole-4-carbonyl)amino]pentanoic acid

Uniqueness

2-(4-Chlorophenyl)-2-[(5-methyl-1,3-oxazole-4-carbonyl)amino]butanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-[(5-methyl-1,3-oxazole-4-carbonyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4/c1-3-15(14(20)21,10-4-6-11(16)7-5-10)18-13(19)12-9(2)22-8-17-12/h4-8H,3H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKFXXZPUVRXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)(C(=O)O)NC(=O)C2=C(OC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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